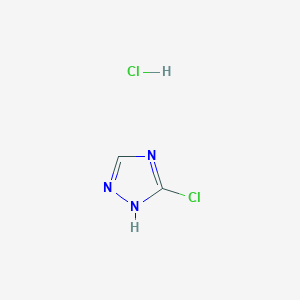

3-chloro-1H-1,2,4-triazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C2H2ClN3·HCl. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-1,2,4-triazole hydrochloride typically involves the chlorination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic displacement with amines, thiols, or alkoxides. This reaction is pivotal for synthesizing functionalized triazoles:

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing groups on the triazole ring activate the C3 position for attack by nucleophiles .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For example, coupling with α-diazo compounds forms triazolopyrimidines:

| Partner Reagent | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Ethyl diazoacetate | CuBr₂, O₂ | Triazolo[1,5-a]pyrimidine | Enzyme inhibition | |

| Phenylacetylene | Ag₂SO₄, 70°C | Triazole-linked alkyne derivatives | Antifungal agents |

Key Finding : Copper or silver catalysts enhance regioselectivity in cycloaddition reactions, favoring 1,4-disubstituted products .

Cross-Coupling Reactions

Palladium-mediated Suzuki couplings enable aryl/heteroaryl group introductions:

Optimization : Aqueous reaction media improve sustainability without compromising yields (typically 75–90%) .

Biological Interactions

While not a direct reaction, its derivatives interact with biological targets via:

-

Hydrogen bonding : Triazole nitrogen atoms bind to enzyme active sites (e.g., CYP51 in fungi) .

-

Hydrophobic interactions : Aryl substituents enhance binding to hydrophobic pockets .

Example : 3-(2-Phenylethyl)-1H-1,2,4-triazole derivatives show MIC values of 0.0156 μg/mL against Candida albicans, outperforming fluconazole .

Stability and Reactivity Considerations

科学的研究の応用

Antifungal Activity

3-Chloro-1H-1,2,4-triazole hydrochloride exhibits notable antifungal properties. Studies have demonstrated that derivatives of 1,2,4-triazoles can outperform traditional antifungal agents like fluconazole against various fungal pathogens. For instance, certain synthesized triazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, indicating a significant enhancement in antifungal efficacy compared to established treatments .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that various 1,2,4-triazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, some compounds demonstrated MIC values ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as effective antibacterial agents .

Antiparasitic Activity

Emerging research highlights the antiparasitic potential of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds based on the triazole structure have shown selective activity against the amastigote form of the parasite with IC50 values below 1 µM and favorable selectivity indices . This suggests that this compound could be a valuable scaffold for developing new antiparasitic drugs.

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward chemical reactions that can be adapted to produce various derivatives with enhanced biological activities. The use of click chemistry has been particularly effective in creating hybrid molecules that combine the triazole core with other pharmacophores to broaden their spectrum of action .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Derivative Type | Yield (%) |

|---|---|---|

| Cyclization Reaction | Triazole-3-thione derivatives | 60-80 |

| Click Chemistry | Pyridine-triazole hybrids | 50-75 |

| Substitution Reaction | Halogenated triazoles | 70-90 |

Antifungal Efficacy

A study evaluated a series of triazole derivatives for their antifungal activities against multiple strains of fungi, including Candida species and Aspergillus fumigatus. The results indicated that certain derivatives exhibited antifungal activity significantly higher than fluconazole, with some compounds achieving MIC values as low as 0.00097 μg/mL .

Antibacterial Screening

In another case study focusing on antibacterial properties, a library of triazole-based compounds was screened against a panel of bacterial strains. The study found that several compounds had potent activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on MRSA strains . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring significantly influenced antibacterial potency.

作用機序

The mechanism of action of 3-chloro-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt the normal biochemical pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.

類似化合物との比較

3-chloro-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

1H-1,2,4-triazole: The parent compound, which lacks the chlorine substituent.

3-amino-1H-1,2,4-triazole: A derivative with an amino group instead of a chlorine atom.

3-bromo-1H-1,2,4-triazole: A similar compound with a bromine substituent instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry.

生物活性

3-Chloro-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its antibacterial, antifungal, and antiparasitic properties.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The 1,2,4-triazole derivatives have shown significant pharmacological potential, including antibacterial, antifungal, antiviral, and anticancer activities. The structural versatility of triazoles allows for the incorporation of various substituents that enhance their biological efficacy .

Antibacterial Activity

This compound exhibits notable antibacterial properties. Research indicates that compounds with a triazole ring can effectively inhibit a range of bacterial strains. For instance:

- Mechanism of Action : Triazoles function through various mechanisms including inhibition of nucleic acid synthesis and disruption of cell wall integrity. The presence of chlorine in 3-chloro-1H-1,2,4-triazole enhances its interaction with bacterial enzymes such as DNA gyrase .

- Efficacy Against Resistant Strains : Studies have demonstrated that certain derivatives show enhanced activity against multidrug-resistant (MDR) pathogens. For example, derivatives with specific substitutions at the C-3 position of the triazole ring exhibited significantly lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Chloro-1H-1,2,4-triazole | E. coli | 8 | |

| 3-Chloro-1H-1,2,4-triazole | S. aureus | 16 | |

| Ciprofloxacin | E. coli | 32 | |

| Ciprofloxacin | S. aureus | 64 |

Antifungal Activity

Triazoles are well-known for their antifungal properties. The structural characteristics of 3-chloro-1H-1,2,4-triazole enable it to inhibit fungal growth effectively.

- Mechanism : Triazoles inhibit the enzyme lanosterol demethylase in the ergosterol biosynthetic pathway, which is crucial for fungal cell membrane integrity .

- Clinical Relevance : Compounds in this class have been used in treating fungal infections such as candidiasis and aspergillosis.

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of triazole derivatives against pathogens like Trypanosoma cruzi, the causative agent of Chagas disease.

- Selectivity and Efficacy : Research indicates that certain nitro-substituted triazoles exhibit significant activity against T. cruzi amastigotes with low toxicity to mammalian cells (selectivity index >200) .

Table 2: Antiparasitic Activity Data

| Compound | Target Parasite | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 3-Nitro-1H-1,2,4-triazole | T. cruzi | <1 | >200 | |

| Benznidazole | T. cruzi | 56 | - |

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Chagas Disease Treatment : A study involving a novel nitrotriazole compound demonstrated significant reductions in T. cruzi levels in infected mice when administered at low doses over a short period . This compound not only reduced parasite levels but also enhanced immune responses.

- In Vitro Studies : Another investigation into various triazole derivatives found that modifications at specific positions on the triazole ring could lead to compounds with superior antibacterial and antifungal activities compared to existing treatments .

特性

IUPAC Name |

5-chloro-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3.ClH/c3-2-4-1-5-6-2;/h1H,(H,4,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBGQKIBOJADGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。